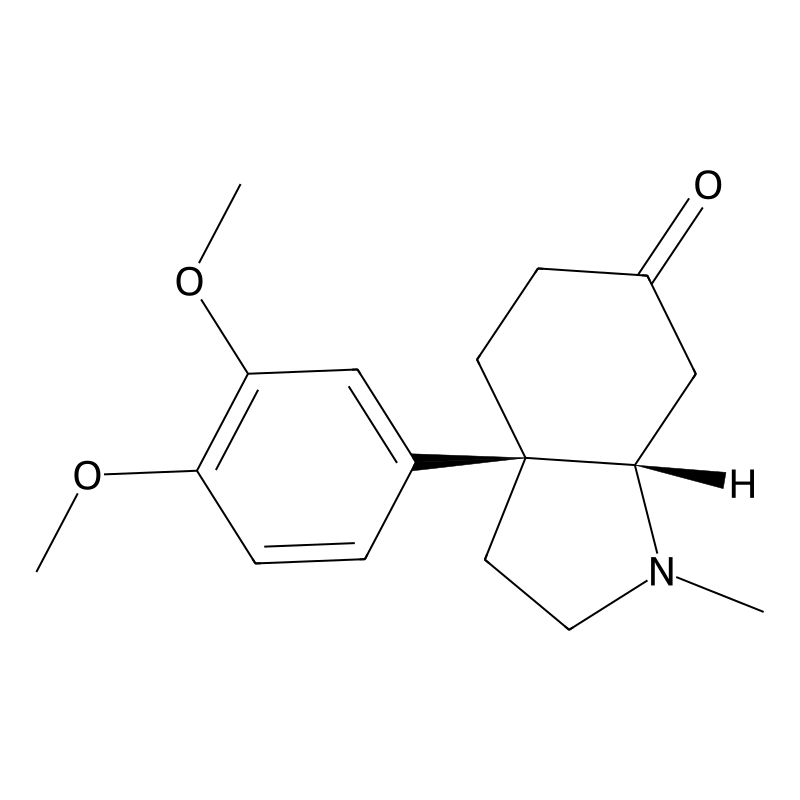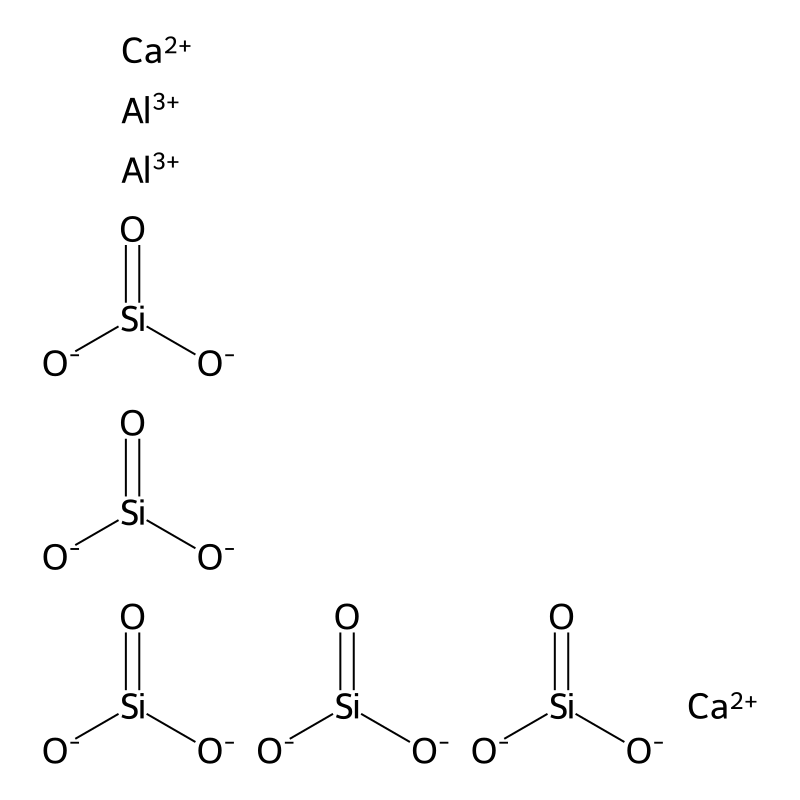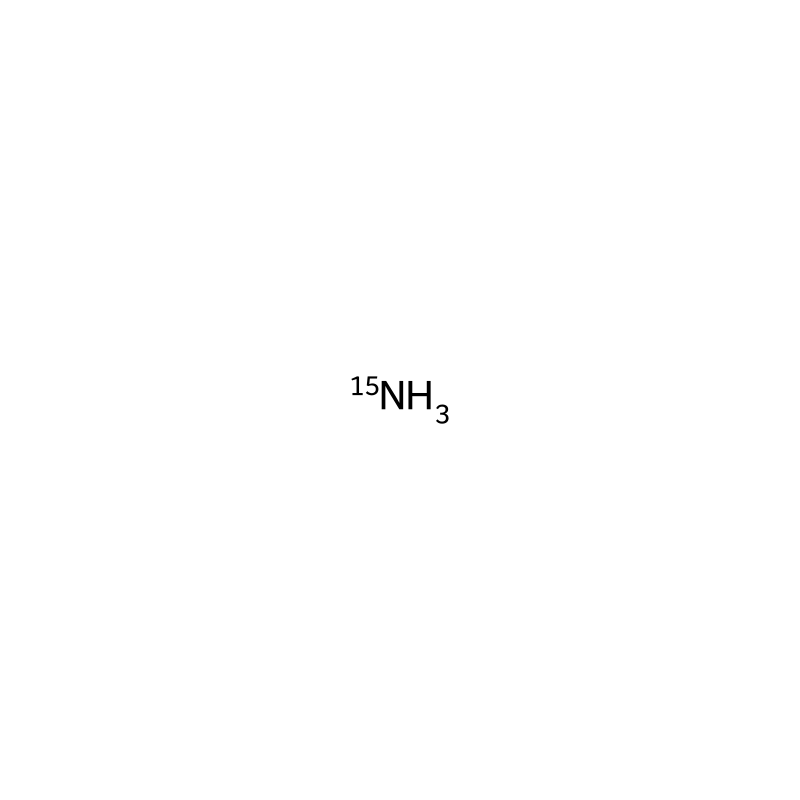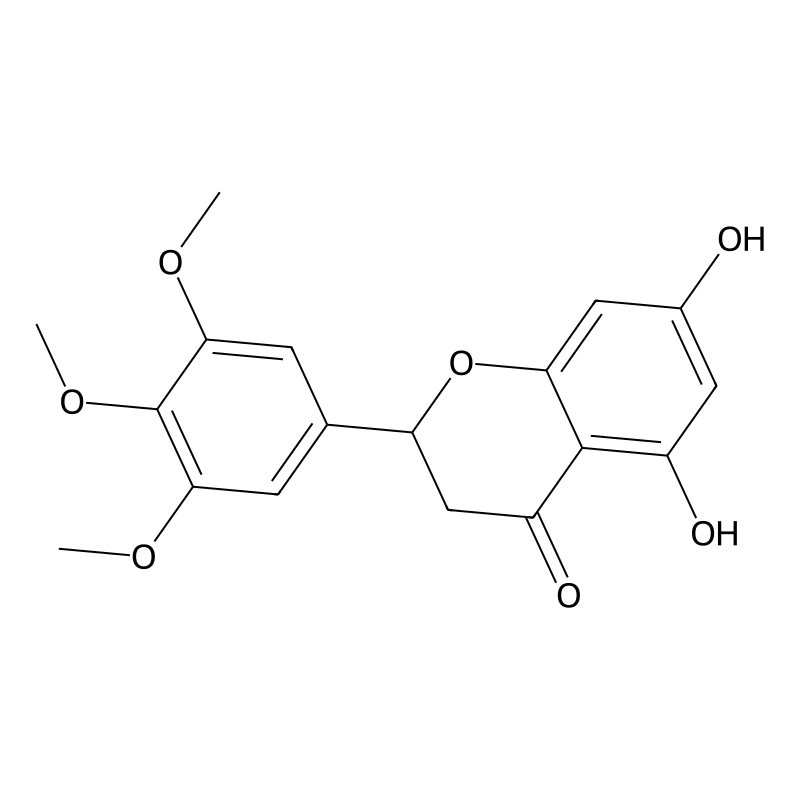3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid
Catalog No.
S3294294
CAS No.
40737-92-6
M.F
C22H28O6
M. Wt
388.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
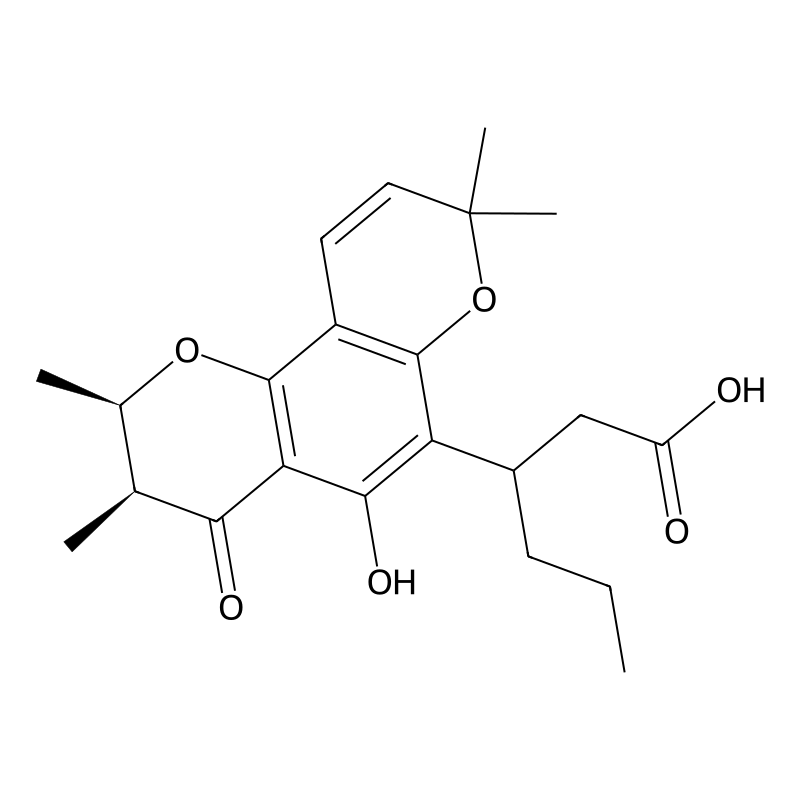
Content Navigation
CAS Number
40737-92-6
Product Name
3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid
IUPAC Name
3-[(2R,3S)-5-hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3-dihydropyrano[2,3-h]chromen-6-yl]hexanoic acid
Molecular Formula
C22H28O6
Molecular Weight
388.46
InChI
InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-19(26)17-18(25)11(2)12(3)27-20(17)14-8-9-22(4,5)28-21(14)16/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12+,13?/m0/s1
InChI Key
MXFUJXIOAUPXPT-LAGVYOHYSA-N
SMILES
CCCC(CC(=O)O)C1=C2C(=C3C(=C1O)C(=O)C(C(O3)C)C)C=CC(O2)(C)C
Solubility
not available
Description
Isocalolongic acid shows antifungal and antimicrobial activity.
Natural product derived from plant source.
Natural product derived from plant source.
Natural Product Isolation and Characterization:
Isocalophyllic acid, also known as calophyllic acid, is a naturally occurring phenolic compound found in the leaves of Calophyllum inophyllum (Indian laurel tree) []. The isolation and characterization of isocalophyllic acid were first reported in 1962 by Malaysian researchers []. They employed a series of solvent extractions, chromatographic separations, and spectroscopic techniques (including UV, IR, and NMR) to identify and characterize the novel compound [].
Biological Activities:
Isocalophyllic acid has been investigated for various biological activities, including:
- Antioxidant properties: Studies suggest that isocalophyllic acid possesses free radical scavenging and antioxidant activity [, ]. This potential has been linked to the presence of the phenolic hydroxyl group in its structure [].
- Anti-inflammatory properties: Isocalophyllic acid has been shown to exhibit anti-inflammatory effects in various cell-based assays []. These findings suggest its potential role in managing inflammatory conditions [].
- Anticancer properties: In vitro studies have reported that isocalophyllic acid may induce cell death and inhibit the proliferation of certain cancer cell lines [, ]. However, further research is necessary to understand its potential therapeutic applications in cancer.
Ongoing Research:
Current research on isocalophyllic acid is focused on:
- Elucidating the mechanisms underlying its various biological activities.
- Exploring its potential applications in the development of novel therapeutic agents for various diseases, including cancer and inflammatory conditions.
- Investigating its safety and efficacy in preclinical and clinical studies.
XLogP3
4.7
Dates
Modify: 2024-04-14
Explore Compound Types
Get ideal chemicals from 750K+ compounds
